molecular formula C23H16F3N3O2S B3002193 2-(benzylthio)-5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole CAS No. 1226449-36-0

2-(benzylthio)-5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole

Cat. No. B3002193
CAS RN: 1226449-36-0
M. Wt: 455.46
InChI Key: LMQCOBMPUXBYGG-UHFFFAOYSA-N
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Description

The compound "2-(benzylthio)-5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole" is a multifaceted molecule that incorporates several functional groups and structural motifs common to imidazole derivatives. Imidazole and its derivatives are of significant interest due to their presence in various biologically active compounds and their applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of imidazole derivatives typically involves the condensation of diamines with aldehydes or ketones. For instance, the synthesis of 2-(4-(methylthio)phenyl)-1H-benzo[d]imidazole was achieved through the condensation of o-phenylenediamine with p-thiomethyl benzaldehyde in benzene . Similarly, novel 2-{2-[1-(3-substitutedphenyl)-1H-1,2,3-triazol-4-yl-]ethyl)-1H-benzo[d]-imidazole derivatives were synthesized by condensation of o-phenylenediamine with various propanoic acids followed by reactions with substituted alkyl halides . These methods could potentially be adapted for the synthesis of the compound , with appropriate substitutions for the benzylthio, nitrophenyl, and trifluoromethylphenyl groups.

Molecular Structure Analysis

Imidazole derivatives often exhibit planar structures due to the aromaticity of the imidazole ring. For example, the central imidazo[2,1-b][1,3]benzothiazole unit in a related molecule was found to be essentially planar . The molecular structure of these compounds is frequently determined using single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms in the crystal and the intermolecular interactions that stabilize the structure .

Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions, including nitration, which is a common method to introduce nitro groups into aromatic compounds. The regioselective nitration of imidazole derivatives has been reported, leading to the synthesis of new fluorophores . Additionally, the reactivity of imidazole derivatives with electrophiles, such as alkyl halides, has been utilized to synthesize substituted imidazole compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure and the nature of their substituents. For example, the presence of a nitro group can significantly affect the electronic properties of the molecule, as seen in the synthesis of 7-nitro-2-phenylimidazo[2,1-b][1,3]benzothiazole . The introduction of a trifluoromethyl group can also impact the molecule's lipophilicity and potential biological activity. The crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking, are crucial for the stability and solubility of these compounds .

properties

IUPAC Name

2-benzylsulfanyl-5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F3N3O2S/c24-23(25,26)18-9-5-10-19(13-18)28-21(17-8-4-11-20(12-17)29(30)31)14-27-22(28)32-15-16-6-2-1-3-7-16/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMQCOBMPUXBYGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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